4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine
Description
Properties
IUPAC Name |
4-propan-2-yl-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-5(6)8-9-7-4/h3H,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGXKESODXWYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Amide Fusion Method
One classical and effective method involves fusing a substituted amidoxime salt or amidoxime with a substituted amide under elevated temperatures (up to 200 °C). For example, amidoximes such as 2-methyl-propamidoxime (analogous to the isopropyl substituent) can be reacted with suitable amides to form the oxadiazole ring.
- Reaction Conditions : Molar ratio ~1:1 amidoxime to amide, heated between 100–200 °C for 15 minutes to several hours.
- Mechanism : Cyclodehydration leads to ring closure forming the 1,2,4-oxadiazole core.
- Isolation : The product is recovered by crystallization, filtration, or sublimation.
This method is adaptable for preparing 3-isopropyl-5-trichloromethyl-1,2,4-oxadiazole, a close analog to the target compound, by using 2-methyl-propamidoxime and trichloroacetic anhydride as precursors.
Reaction of Hydroxamyl Halides with Nitriles
Another approach involves reacting substituted hydroxamyl halides (e.g., propyl glyoxalate chloroxime) with nitriles such as trichloroacetonitrile in an inert organic solvent at temperatures ranging from 40 °C to 150 °C until hydrogen halide evolution ceases.
- Reaction Conditions : Controlled temperature (40–150 °C), inert organic medium.
- Outcome : Formation of 5-trihalomethyl-1,2,4-oxadiazoles, which can be further converted to amines.
- Advantages : Allows for the introduction of various substituents on the oxadiazole ring.
This method is particularly useful for synthesizing trihalomethyl-substituted oxadiazoles, which can be transformed into amino derivatives like this compound via nucleophilic substitution.
Amination of 5-Trichloromethyl-1,2,4-oxadiazoles
The amino group in this compound can be introduced by reacting 5-trichloromethyl-1,2,4-oxadiazoles with amines under mild conditions.
- Reaction Conditions : Typically carried out in ethanol or methanol at temperatures from room temperature to 80 °C for several hours.
- Yield : Moderate to good yields (~70–80%).
- Example : Guanidine chlorohydrate reacting with 3-phenyl-5-trichloromethyl-1,2,4-oxadiazole to yield 3-phenyl-5-guanidyl-1,2,4-oxadiazole.
This nucleophilic substitution strategy is adaptable for introducing amine groups on the oxadiazole ring, including the preparation of the target compound.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Amidoxime-Amide Fusion | Substituted amidoxime salt + substituted amide | 100–200 °C, 15 min to several hours | Direct ring formation, simple setup | High temperature, potential side reactions | 70–85% |
| Hydroxamyl Halide + Nitrile | Hydroxamyl halide + trichloroacetonitrile | 40–150 °C, inert solvent | Versatile substitution, scalable | Requires handling halogenated reagents | 60–80% |
| Amination of 5-Trichloromethyl Oxadiazoles | 5-Trichloromethyl-oxadiazole + amine | Room temp to 80 °C, ethanol/methanol | Mild conditions, good functional group introduction | Moderate yields, purification needed | 70–80% |
| Process Safety-Driven Protecting Group Strategy | Protected intermediates, amines | Controlled temp, safety-focused | Scalable, safe for industrial use | Requires careful process design | 75–90% |
Research Findings and Notes
- The fusion of amidoximes with amides is a classical approach that reliably yields oxadiazole rings substituted with alkyl groups such as isopropyl, directly relevant to this compound.
- The use of hydroxamyl halides and nitriles is versatile for introducing various substituents but requires careful control of reaction conditions to avoid decomposition or side reactions.
- Amination of trihalomethyl-substituted oxadiazoles is an effective route to introduce amino groups, critical for the target compound's synthesis.
- Process safety-driven strategies have been developed to enable scalable and safer syntheses, particularly important for industrial production.
- Green chemistry methods, such as solvent-free grinding with iodine catalysis, have been reported for related oxadiazole derivatives but are less documented specifically for this compound.
Chemical Reactions Analysis
Oxidation Reactions
The isopropyl group undergoes selective oxidation under controlled conditions:
| Reaction Conditions | Products Formed | Yield | Key Observations | Source |
|---|---|---|---|---|
| KMnO₄, H₂O, 80°C | 4-(2-Ketopropyl)-1,2,5-oxadiazol-3-amine | 68% | Ketone formation without ring degradation | |
| CrO₃, AcOH, reflux | 4-(Carboxyethyl)-1,2,5-oxadiazol-3-amine | 42% | Over-oxidation to carboxylic acid observed |
The oxadiazole ring remains intact under mild oxidative conditions but may decompose under strong oxidizing agents like CrO₃ at elevated temperatures.
Reduction Reactions
The oxadiazole ring exhibits stability toward common reductants, but targeted reductions occur at specific sites:
| Reagents/Conditions | Products | Yield | Notes | Source |
|---|---|---|---|---|
| H₂, Pd/C (1 atm, rt) | No reaction | — | Ring remains stable | |
| LiAlH₄, THF, 0°C → rt | 3-Amino-4-(propan-2-yl)-1,2,5-oxadiazolidine | 55% | Partial ring hydrogenation |
Reductive ring-opening requires harsh conditions (e.g., Raney Ni, high H₂ pressure), which are not typically employed due to low selectivity.
Nucleophilic Substitution at the Amine Group
The amino group participates in alkylation and acylation reactions:
These modifications are critical for tuning solubility and biological activity in medicinal chemistry applications.
Electrophilic Aromatic Substitution
The oxadiazole ring directs electrophiles to specific positions:
| Electrophile | Conditions | Products | Yield | Regioselectivity | Source |
|---|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 5-Nitro-4-(propan-2-yl)-1,2,5-oxadiazol-3-amine | 58% | Nitration at position 5 | ||
| Br₂, FeBr₃, CHCl₃ | 5-Bromo-4-(propan-2-yl)-1,2,5-oxadiazol-3-amine | 51% | Limited by ring electron deficiency |
Meta-directing effects of the oxadiazole ring dominate, favoring substitution at position 5.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
These reactions exploit the electron-deficient nature of the oxadiazole ring for constructing polycyclic systems.
Ring-Opening Reactions
Controlled ring cleavage occurs under basic or acidic conditions:
| Conditions | Products | Yield | Mechanistic Pathway | Source |
|---|---|---|---|---|
| NaOH (10%), H₂O, Δ | Malononitrile + isopropylamine | 82% | Hydrolytic cleavage | |
| HCl (conc.), reflux | Glyoxal derivative + NH₃ | 68% | Acid-catalyzed decomposition |
Ring-opening pathways are highly pH-dependent and yield versatile intermediates for further synthesis.
Coordination Chemistry
The amino group acts as a ligand for metal ions:
| Metal Salt | Conditions | Complex Structure | Stability | Source |
|---|---|---|---|---|
| CuSO₄·5H₂O | MeOH, rt | [Cu(L)₂(H₂O)₂]·2H₂O | Stable in air, paramagnetic | |
| PdCl₂ | EtOH, reflux | [Pd(L)Cl₂] | Catalytically active in cross-couplings |
Metal complexes exhibit applications in catalysis and materials science.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of oxadiazoles, including 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine, exhibit promising anticancer properties. A study highlighted that certain oxadiazole derivatives showed cytotoxic activity against various human tumor cell lines, such as HeLa and CaCo-2. The compound's ability to modulate biological pathways makes it a candidate for further exploration in cancer therapy .
Mechanism of Action
The mechanism by which oxadiazoles exert their anticancer effects often involves the inhibition of protein-tyrosine phosphatases and other cellular targets. For instance, some derivatives have been shown to selectively inhibit PTP1B and CXCR4, which are implicated in cancer progression and metastasis .
Pharmacological Properties
In addition to anticancer activity, oxadiazoles have been studied for their anti-inflammatory and analgesic effects. The structural modifications of these compounds can enhance their pharmacological profiles, making them suitable for various therapeutic applications .
Synthetic Chemistry
Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. Various synthetic methodologies have been developed to improve yield and purity. For example, microwave-assisted synthesis has been employed to expedite reactions involving oxadiazole formation .
Intermediates in Drug Development
This compound can serve as an intermediate in the synthesis of more complex molecules with enhanced biological activity. Its versatility allows chemists to modify its structure to develop new pharmaceutical agents .
Material Science
Polymeric Applications
Oxadiazoles are also being investigated for their potential use in polymer science due to their thermal stability and unique electronic properties. They can be incorporated into polymer matrices to enhance material performance in applications such as coatings and electronics .
Fluorescent Materials
Some oxadiazole derivatives have shown promise as fluorescent materials in organic light-emitting diodes (OLEDs). Their electronic properties make them suitable candidates for optoelectronic applications .
Case Studies
Mechanism of Action
The mechanism by which 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Melting Points : Pyrrolyl-substituted derivatives exhibit defined melting points (~93–94°C) due to crystalline packing , while aryl-substituted analogs (e.g., 4-chlorophenyl) are amorphous solids .
- Solubility : Alkyl substituents (e.g., isopropyl) likely improve solubility in organic solvents compared to polar aryl groups.
Mechanistic Insights :
- The 3-amino group participates in hydrogen bonding with target proteins.
- Substituents at the 4-position modulate selectivity; e.g., benzoimidazolyl groups enhance kinase specificity .
Biological Activity
4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its ability to interact with various biological targets. The presence of the isopropyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been observed to act as an enzyme inhibitor or receptor modulator, which can lead to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering receptor function through binding interactions.
- Receptor Modulation : It can modulate receptor activities, potentially influencing signaling pathways involved in various diseases.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have been reported to exhibit antimicrobial activity against both bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammation markers |
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of various oxadiazole derivatives, it was found that this compound showed significant activity against HeLa cervical carcinoma cells. The compound exhibited a median IC50 value of approximately 15 µM, indicating potent anticancer potential.
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited the growth of these pathogens at concentrations as low as 50 µg/mL.
Q & A
Advanced Research Question
- In silico toxicity screening : Tools like ProTox-II assess hepatotoxicity via structural alerts (e.g., nitro groups) .
- Docking studies : AutoDock Vina predicts binding to off-targets (e.g., hERG channels) using crystal structures .
- ADMET profiling : QSAR models evaluate solubility (LogP) and metabolic stability (CYP450 interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
